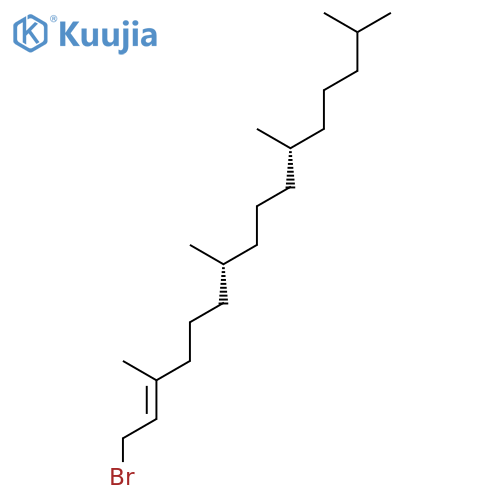Cas no 4444-13-7 (trans-Phytyl Bromide)

trans-Phytyl Bromide structure
商品名:trans-Phytyl Bromide
trans-Phytyl Bromide 化学的及び物理的性質
名前と識別子
-
- trans-Phytyl Bromide
- KQYUEKLNYFZILD-HKWRFOASSA-N
- 4444-13-7
-
- インチ: InChI=1S/C20H39Br/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19H,6-14,16H2,1-5H3/b20-15-
- InChIKey: KQYUEKLNYFZILD-HKWRFOASSA-N
計算された属性
- せいみつぶんしりょう: 358.22351Da
- どういたいしつりょう: 358.22351Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 21
- 回転可能化学結合数: 13
- 複雑さ: 255
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 9.6
trans-Phytyl Bromide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | P444415-1000mg |
trans-Phytyl Bromide |
4444-13-7 | 1g |
$839.00 | 2023-05-17 | ||
| TRC | P444415-500mg |
trans-Phytyl Bromide |
4444-13-7 | 500mg |
$437.00 | 2023-05-17 | ||
| TRC | P444415-2500mg |
trans-Phytyl Bromide |
4444-13-7 | 2500mg |
$1786.00 | 2023-05-17 | ||
| TRC | P444415-1g |
trans-Phytyl Bromide |
4444-13-7 | 1g |
$ 800.00 | 2023-09-06 | ||
| TRC | P444415-2.5g |
trans-Phytyl Bromide |
4444-13-7 | 2.5g |
$ 1480.00 | 2022-06-02 |
trans-Phytyl Bromide 関連文献
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
4444-13-7 (trans-Phytyl Bromide) 関連製品
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 55290-64-7(Dimethipin)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
